N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

RNA Synthesis Oligonucleotide Synthesis Reverse-Direction Synthesis

Conventional 5'-O-DMT-2'-O-TBDMS adenosine amidites are incompatible with reverse (5'→3') RNA synthesis, causing failed couplings or incorrect 5'-5' linkages. This 3'-O-DMT-protected adenosine building block is the essential precursor for generating 3'-DMT-5'-CE phosphoramidites that drive reverse-direction chain elongation. - Enables 5'→3' RNA synthesis; standard 5'-O-DMT amidites cannot substitute. - Yields >99% per-step coupling efficiency and near-elimination of M+1 impurities. - Reduces coupling cycle time by 60% (4 min vs. 10 min conventional), accelerating library synthesis and therapeutic siRNA/antisense oligonucleotide production.

Molecular Formula C44H49N5O7Si
Molecular Weight 788.0 g/mol
Cat. No. B12401424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine
Molecular FormulaC44H49N5O7Si
Molecular Weight788.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1
InChIKeyMNVZQAJPKHSSIB-FKRPTWKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2'-O-TBDMS-3'-O-DMT-adenosine: Reverse RNA Synthesis Precursor


N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine (CAS: 1214886-17-5) is a highly protected adenosine derivative belonging to the class of nucleoside building blocks for oligonucleotide synthesis. Its defining structural feature is the orthogonal protection pattern: an N6-benzoyl group on the nucleobase, a 2'-O-tert-butyldimethylsilyl (TBDMS) group on the ribose sugar, and, crucially, a 3'-O-(4,4'-dimethoxytrityl) (DMT) group. This compound serves as a key precursor to 3'-DMT-5'-CE ribonucleoside phosphoramidites, which are specifically designed for RNA synthesis in the reverse (5'→3') direction [1]. Unlike conventional 5'-O-DMT-2'-O-TBDMS-protected amidites that enable standard 3'→5' synthesis, this unique protection pattern unlocks a distinct and advantageous synthetic methodology.

Enables reverse-direction (5′→3′) RNA synthesis via 3′-DMT-5′-CE phosphoramidites
Orthogonal N6-benzoyl, 2′-O-TBDMS, and 3′-O-DMT protection pattern supports regioselective elongation
Precursor designed for high-fidelity oligonucleotide assembly with reduced side reactions

Why N6-Benzoyl-2'-O-TBDMS-3'-O-DMT-adenosine Is Irreplaceable


Generic substitution with standard 5'-O-DMT-2'-O-TBDMS-protected adenosine amidites is impossible for applications requiring reverse-direction RNA synthesis. The fundamental difference lies in the position of the DMT protecting group. In the target compound, the 3'-O-DMT group is a prerequisite for generating the 3'-DMT-5'-CE phosphoramidites that drive the 5'→3' chain elongation process [1]. Conventional 5'-O-DMT-protected amidites are chemically incompatible with this methodology and would result in either no reaction or the formation of incorrect 5'-5' linkages. Furthermore, the reverse-direction process enabled by this compound's derivatives has been shown to provide quantifiable advantages in coupling efficiency and product purity compared to the conventional 3'→5' approach, making the choice of this specific precursor a critical determinant of experimental success and final oligonucleotide quality [1][2].

Target3′-O-DMT protection enables 5′→3′ chain growth
Substitute5′-O-DMT amidites are incompatible; they may cause incorrect 5′-5′ linkages or no reaction
TargetReverse-direction process requires 3′-DMT-5′-CE phosphoramidite architecture
SubstituteStandard 3′-CE amidites follow 3′→5′ direction; method mismatch prevents usable reverse synthesis
DMT group position is the critical differentiator; class-level 5′-DMT building blocks do not substitute.

N6-Benzoyl-2'-O-TBDMS-3'-O-DMT-adenosine: Quantitative Evidence in Reverse Synthesis


Superior Coupling Efficiency in Reverse Synthesis

Phosphoramidites derived from this compound (specifically Rev-A-n-bz) enable a reverse-direction (5'→3') RNA synthesis process that achieves a per-step coupling efficiency surpassing 99% [1][2]. This is a quantifiable improvement over the standard minimum coupling efficiency of 97% specified for conventional TBDMS-protected RNA phosphoramidites used in 3'→5' synthesis .

Coupling Efficiency
Reported
>99% vs ≥97%
Supports higher full-length product yield in reverse synthesis
Based on patent and vendor QC specifications
RNA Synthesis Oligonucleotide Synthesis Reverse-Direction Synthesis

Accelerated Coupling Cycle in Reverse Synthesis

The reverse-direction synthesis process, enabled by 3'-DMT-5'-CE phosphoramidites like those derived from this compound, requires a coupling cycle time of approximately 4 minutes per step [1]. This is a substantial reduction compared to the approximately 10-minute cycle time required for the conventional 3'→5' synthesis method using standard 3'-CE phosphoramidites [1].

Cycle Time
Reported
~4 min vs ~10 min
Reported cycle time reduction may increase synthesis throughput
Patent methodology conditions
RNA Synthesis Process Optimization High-Throughput Synthesis

Near Elimination of M+1 Impurities

The reverse RNA synthesis methodology utilizing 3'-DMT-5'-CE phosphoramidites results in an almost complete absence of M+1 impurities in the final oligonucleotide product [1]. This is in stark contrast to conventional 3'→5' synthesis, where M+1 impurities—oligonucleotides containing an additional, incorrectly incorporated nucleotide—are a common and challenging byproduct, particularly when synthesizing longer sequences or incorporating modified nucleotides.

M+1 Impurity Profile
Class-level
Near absence of M+1 species
Reported impurity reduction may simplify downstream purification
Qualitative comparison; data to verify under specific conditions
RNA Synthesis Oligonucleotide Purity Therapeutic RNA

N6-Benzoyl-2'-O-TBDMS-3'-O-DMT-adenosine: Optimal Application Scenarios


High-Purity Therapeutic RNA Synthesis

For the production of therapeutic-grade RNA, such as siRNA, antisense oligonucleotides, or CRISPR guide RNAs, product purity is paramount. The >99% per-step coupling efficiency [1][2] and near-elimination of M+1 impurities [1] achieved with reverse-direction amidites derived from this compound are critical for synthesizing long sequences with high fidelity. This minimizes purification challenges and maximizes the yield of the desired full-length product, directly impacting the cost and feasibility of therapeutic oligonucleotide manufacturing.

High-Throughput RNA Synthesis for SAR Studies

In drug discovery programs involving large libraries of RNA molecules, synthesis speed is a major bottleneck. The 4-minute coupling cycle time enabled by this compound's derivatives represents a 60% reduction compared to the 10-minute conventional cycle [1]. This dramatic increase in throughput allows researchers to synthesize and screen more candidate sequences per instrument per day, accelerating the hit-to-lead optimization process in RNA therapeutics development.

Site-Specific 3'-End Modification

Many advanced RNA applications require the precise attachment of labels, ligands, or other functional moieties to the 3'-end of the molecule. The reverse-direction synthesis methodology, for which this compound is a precursor, is specifically designed to facilitate the clean and convenient introduction of such 3'-end modifications [1][2]. The high purity of the resulting modified RNA simplifies conjugation chemistry and ensures that the final bioconjugate is well-defined and homogeneous.

Application
Selection Property
Validation Focus
High-purity RNA synthesis research (siRNA, ASO, guide RNA)
3′-DMT-5′-CE precursor compatibility
Coupling fidelity and product homogeneity
Accelerated synthesis workflows for large RNA libraries
Reduced cycle time amidite precursor
Throughput and instrument utilization
Site-specific 3′-end labeling or conjugation
Orthogonal protection for regioselective modification
Conjugation efficiency and product purity

Technical Documentation Hub

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